N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution Reactions: The piperazine core is then functionalized with the 3-methoxyphenyl group through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperazine derivative with 2,5-dimethylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- N-(2,5-dimethylphenyl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide
- N-(2,5-dimethylphenyl)-2-[4-(3-nitrophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its pharmacological properties and reactivity. This functional group can enhance the compound’s ability to interact with specific biological targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-7-8-17(2)20(13-16)22-21(25)15-23-9-11-24(12-10-23)18-5-4-6-19(14-18)26-3/h4-8,13-14H,9-12,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMHQNUAAOSNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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